molecular formula C9H11NO4 B12669354 Methyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate CAS No. 83846-84-8

Methyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate

Cat. No.: B12669354
CAS No.: 83846-84-8
M. Wt: 197.19 g/mol
InChI Key: BMNWMCNTXMXNRT-UHFFFAOYSA-N
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Description

Methyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate (CAS RN: 83846-84-8) is a pyrrole-derived compound with a unique substitution pattern. The pyrrole ring is substituted at three positions:

  • 1-methyl group (position 1),
  • 3-carboxy group (-COOH, position 3),
  • 2-acetate group (methyl ester of acetic acid, -CH₂COOCH₃, position 2).

Its molecular formula is C₉H₁₁NO₄, with a calculated molecular weight of 209.19 g/mol. Pyrroles are aromatic heterocycles with a five-membered ring containing one nitrogen atom. Substituents on the ring significantly influence electronic properties, solubility, and biological activity.

Properties

CAS No.

83846-84-8

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-(2-methoxy-2-oxoethyl)-1-methylpyrrole-3-carboxylic acid

InChI

InChI=1S/C9H11NO4/c1-10-4-3-6(9(12)13)7(10)5-8(11)14-2/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

BMNWMCNTXMXNRT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1CC(=O)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate typically involves the reaction of 3-carboxy-1-methyl-1H-pyrrole-2-acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate has been investigated for its potential therapeutic applications. Its structure suggests that it may possess biological activities relevant to drug development.

Case Study: Antiviral Activity

Research has indicated that derivatives of pyrrole compounds exhibit antiviral properties. For instance, studies on related pyrrole derivatives have shown efficacy against neurotropic viruses such as the western equine encephalitis virus (WEEV), suggesting that this compound could be a candidate for further investigation in antiviral drug development .

Analytical Chemistry

The compound has been utilized in analytical techniques, particularly in chromatography.

Separation Techniques

This compound can be effectively separated using High-Performance Liquid Chromatography (HPLC). A specific application involves the use of a Newcrom R1 HPLC column, where the mobile phase consists of acetonitrile and water with phosphoric acid. This method is scalable and can be adapted for preparative separation, making it suitable for isolating impurities in pharmacokinetic studies .

Table 1: HPLC Conditions for Separation

ParameterCondition
Column TypeNewcrom R1
Mobile PhaseAcetonitrile:Water:Phosphoric Acid
ApplicationIsolation of impurities
CompatibilityMass-Spec applications

Materials Science

The unique properties of this compound make it a candidate for incorporation into materials science applications.

Case Study: Polymer Synthesis

The compound can be utilized in the synthesis of novel polymers. Its functional groups allow for potential cross-linking with other monomers, leading to materials with enhanced mechanical properties or specific functionalities. Such polymers could find applications in coatings, adhesives, and biomedical devices.

Environmental Chemistry

Research into the environmental impact of pyrrole derivatives is ongoing. The stability and degradation pathways of this compound in various environmental conditions are crucial for assessing its ecological footprint.

Potential Studies

Future studies could focus on:

  • The biodegradability of this compound.
  • Its interactions with soil microorganisms.
  • The compound's role in biogeochemical cycles.

Mechanism of Action

The mechanism of action of Methyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Data

The following table summarizes key structural and molecular differences between Methyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate and two closely related analogs:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituents
This compound 83846-84-8 C₉H₁₁NO₄ 209.19 1-Me, 3-COOH, 2-CH₂COOCH₃
2-Ethyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate 33369-46-9 C₁₁H₁₅NO₄ 225.24 1-Me, 4-Me, 3-COOH, 2-CH₂COOC₂H₅ (ethyl ester)
Methyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate 71959-95-0 C₁₀H₁₃NO₄ 223.21 1-Me, 4-Me, 3-COOH, 2-CH₂COOCH₃

Key Comparisons

Ester Group Variation
  • Methyl vs. Ethyl Ester : The ethyl ester in 33369-46-9 increases lipophilicity compared to the methyl ester in 83846-84-8. This could enhance membrane permeability but reduce water solubility .
Substituent Position and Number
  • 4-Methyl Substitution: Both 33369-46-9 and 71959-95-0 feature a 4-methyl group absent in 83846-84-8. Electronic Effects: Electron-donating methyl groups could modulate the ring’s electron density, influencing reactivity in electrophilic substitution reactions.
Carboxylic Acid Group

All three compounds retain the 3-carboxy group, enabling hydrogen bonding and salt formation. This group enhances water solubility and may facilitate binding to polar targets (e.g., enzymes or receptors).

Research Findings and Limitations

  • Pyrrole Derivatives in Drug Discovery: Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate () demonstrates biological activity linked to its pyrrole core and substituents, suggesting that minor structural changes in 83846-84-8 analogs could yield significant functional differences .
  • Crystallography Tools : Software like SHELXL () is widely used for small-molecule crystallography, which could resolve the precise conformation and intermolecular interactions of these compounds .

Biological Activity

Methyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate is a pyrrole derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₁NO₄ and a molecular weight of approximately 185.16 g/mol. Its structure includes a methyl group at the 1-position and a carboxylic acid group at the 3-position, contributing to its reactivity and potential biological effects .

The biological activity of this compound is primarily attributed to its functional groups, which allow it to interact with various molecular targets. These interactions may influence enzyme activity, signal transduction pathways, and gene expression. The compound's ability to participate in biochemical reactions is essential for its antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, demonstrating minimum inhibitory concentrations (MICs) that suggest potent antibacterial activity .

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus<0.03125
Escherichia coli1–4
Pseudomonas aeruginosa4

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have reported that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. This potential has led researchers to consider it as a lead compound in the development of new anticancer drugs .

Study on Antimicrobial Efficacy

In a recent study, a series of pyrrole derivatives, including this compound, were synthesized and evaluated for their antimicrobial activities. The results indicated that these compounds exhibited varying degrees of effectiveness against clinically relevant bacterial strains, with some derivatives showing enhanced potency compared to traditional antibiotics .

Investigation of Anticancer Properties

Another research effort focused on the anticancer potential of this compound. The study found that treatment with this compound led to significant inhibition of cell proliferation in several cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment regimens .

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